molecular formula C23H24ClN5O3S B11274442 N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11274442
M. Wt: 486.0 g/mol
InChI Key: DUCYTYGUZWBGCS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methylphenyl group, an acetamido-methylphenyl group, and a triazinyl-sulfanyl-butanamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazinyl structure, followed by the introduction of the chloro-methylphenyl and acetamido-methylphenyl groups. The final step involves the formation of the sulfanyl-butanamide linkage under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to achieve consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide stands out due to its complex structure and multifaceted applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H24ClN5O3S

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)butanamide

InChI

InChI=1S/C23H24ClN5O3S/c1-5-19(21(31)26-15-8-7-13(3)17(24)11-15)33-23-27-22(32)20(28-29-23)16-10-12(2)6-9-18(16)25-14(4)30/h6-11,19H,5H2,1-4H3,(H,25,30)(H,26,31)(H,27,29,32)

InChI Key

DUCYTYGUZWBGCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C

Origin of Product

United States

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